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  • Product: Benzenemethanamine, N-hexadecyl-
  • CAS: 114084-54-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of Benzenemethanamine, N-hexadecyl-

Title: In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of Benzenemethanamine, N-hexadecyl- Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of Benzenemethanamine, N-hexadecyl-

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of Benzenemethanamine, N-hexadecyl- (CAS 114084-54-7) not merely as a static list of properties, but as a dynamic toolkit for solving complex interfacial challenges. Commonly known as N-benzylhexadecan-1-amine, this molecule is a highly lipophilic secondary amine characterized by a 16-carbon alkyl chain (hexadecyl) and a sterically shielding, π -electron-rich benzyl group.

This unique structural dichotomy—a massive hydrophobic anchor coupled with a pH-responsive, sterically hindered amine—enables its use in cutting-edge applications ranging from mixed-mode stationary phase modifiers in chromatography to double-layer modulators in electrocatalysis. This whitepaper synthesizes the fundamental properties of this compound with field-proven experimental workflows, providing a comprehensive guide for researchers and drug development professionals.

Structural Analysis & Physicochemical Profiling

Understanding the behavior of N-hexadecylbenzylamine requires a deep dive into its quantitative parameters. The molecule's extreme lipophilicity dictates its behavior in aqueous systems, forcing it to partition into lipid bilayers, self-assemble at interfaces, or strongly adsorb onto hydrophobic surfaces.

Table 1: Core Physicochemical Properties of Benzenemethanamine, N-hexadecyl-

PropertyValueCausality / Implication
CAS Registry Number 114084-54-7Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C23H41NHigh carbon-to-heteroatom ratio drives extreme lipophilicity.
Molecular Weight 331.59 g/mol Bulky structure limits rapid diffusion, favoring stable surface adsorption.
Topological Polar Surface Area (TPSA) ~12.0 ŲExtremely low TPSA confirms the molecule's dominant hydrophobic nature.
Estimated LogP 8.5 - 9.2High partition coefficient dictates near-total partitioning into organic phases or interfaces.
Conjugate Acid pKa ~9.5 - 10.0Ensures the secondary amine is protonated (cationic) at physiological and neutral pH, acting as a cationic surfactant.

Causality of Molecular Design: The hexadecyl chain provides strong London dispersion forces, ideal for creating dense self-assembled monolayers (SAMs). Simultaneously, the benzyl group provides π−π stacking capabilities and steric hindrance around the secondary amine. This steric bulk modulates the nucleophilicity of the nitrogen, preventing unwanted side reactions while maintaining its ability to act as a pH-dependent cationic center.

Mechanistic Role in Advanced Applications

Stationary Phase Modification for Glycoprotein Analysis

In the realm of analytical chemistry, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), the resolution of complex glycoproteins is a critical quality attribute for biopharmaceuticals. N-hexadecylbenzylamine is utilized to modify porous silica or polymeric resins. The long alkyl chain anchors deeply into the support, while the benzylamine moiety interacts with the mobile phase. This creates a unique mixed-mode retention mechanism (hydrophobic + anion-exchange/polar) that exhibits high sensitivity for glycan profiling [2].

Electrocatalysis: Modulating the Helmholtz Double Layer

In the electrochemical reduction of CO₂ (CO₂RR), suppressing the competing Hydrogen Evolution Reaction (HER) is a primary bottleneck. N-hexadecylbenzylamine acts as a benzyl-functionalized cationic surfactant. When a cathodic potential is applied, the protonated amine adsorbs onto the electrode (e.g., Cu or Bi). The hexadecyl tail creates a dense hydrophobic shield that physically repels interfacial water (the proton source for HER), while the positively charged amine stabilizes critical CO₂ intermediates, drastically improving Faradaic efficiency [3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to confirm causality and experimental success.

Protocol 1: Preparation of N-hexadecylbenzylamine-Modified Stationary Phases

This protocol details the covalent attachment of the amine to a silica support for mixed-mode chromatography.

  • Silica Activation: Reflux 10 g of porous silica (300 Å pore size) in 10% HNO₃ for 4 hours, followed by extensive washing with ultrapure water and drying at 150°C.

    • Causality: This maximizes the density of surface silanol groups required for high-yield functionalization.

  • Silanization (Linker Addition): React the activated silica with 3-glycidoxypropyltrimethoxysilane in dry toluene at 110°C for 24 hours under a nitrogen atmosphere.

    • Causality: Introduces a reactive epoxide linker capable of undergoing ring-opening with the secondary amine.

  • Amine Coupling: Suspend the epoxy-functionalized silica in a 0.5 M solution of N-hexadecylbenzylamine in absolute ethanol. Reflux at 80°C for 48 hours.

    • Causality: The secondary amine acts as a nucleophile, covalently bonding to the silica while projecting the hydrophobic C16 chain and π -rich benzyl group outward into the pore space.

  • Validation Checkpoint (Self-Validating System): Perform elemental analysis (CHN) on the washed and dried powder. A carbon content increase of >5% and a specific C/N molar ratio matching the theoretical value of the ligand validates successful attachment. A skewed C/N ratio immediately flags incomplete washing of unreacted amine or unwanted side reactions.

Protocol 2: Electrocatalytic Double-Layer Modulation

This workflow utilizes the molecule as an in-situ surfactant to inhibit HER during CO₂ reduction.

  • Electrolyte Preparation: Dissolve 0.1 M KHCO₃ in high-purity water. Add N-hexadecylbenzylamine to achieve a 1 mM concentration, sonicating to ensure dispersion.

    • Causality: The mildly alkaline pH of KHCO₃ ensures a dynamic equilibrium of the amine, allowing it to partition effectively at the electrode-electrolyte interface as a cationic species.

  • In-Situ Electrode Functionalization: Immerse a polished polycrystalline Cu electrode into the cell. Apply a cathodic potential sweep from 0 to -1.0 V vs. RHE.

    • Causality: The applied negative potential drives the electrosorption of the cationic surfactant onto the cathode surface, aligning the hydrophobic tails toward the bulk solution.

  • Validation Checkpoint (Self-Validating System): Conduct Electrochemical Impedance Spectroscopy (EIS) at -0.5 V vs. RHE before initiating CO₂RR. Fit the Nyquist plot to a Randles equivalent circuit. A significant drop in double-layer capacitance ( Cdl​ ) compared to the bare electrode confirms the successful formation of a dense, water-excluding hydrophobic layer. If Cdl​ remains high, surfactant adsorption has failed.

  • CO₂ Reduction: Purge the system with high-purity CO₂ gas and perform chronoamperometry at -1.0 V vs. RHE. Quantify gaseous products (CO, H₂, Formate) via in-line Gas Chromatography (GC).

Visualizing the Mechanisms

G A Silica/Polymer Support B N-hexadecylbenzylamine Anchoring A->B Silanization & Coupling C Mixed-Mode Stationary Phase B->C Hydrophobic & Pi-Pi Interactions D Glycoprotein Retention C->D HILIC Mechanism

Fig 1. Mechanistic pathway of stationary phase modification for glycoprotein retention.

G A Cathode Surface (Cu/Bi) B Cationic Amine Adsorption A->B Applied Potential C Hexadecyl Tail Hydrophobic Shield B->C Self-Assembly D H2O Exclusion (HER Inhibition) C->D Interfacial Modulation E Enhanced CO2 Reduction C->E Stabilized Intermediates D->E Increased Faradaic Efficiency

Fig 2. Electrocatalytic double-layer modulation inhibiting HER during CO2 reduction.

Conclusion

Benzenemethanamine, N-hexadecyl- is far more than a simple secondary amine; it is a highly engineered amphiphilic tool. By leveraging its massive hydrophobic C16 tail and sterically hindered benzylamine core, researchers can dictate interfacial chemistry—whether by creating highly selective mixed-mode chromatographic phases for biopharmaceutical analysis or by engineering the electrochemical double layer to drive CO₂ reduction efficiencies. Understanding the causality behind its physicochemical properties is the key to unlocking its full potential in advanced material and analytical sciences.

References

  • Molport Chemical Database. N-benzylhexadecan-1-amine | 114084-54-7. Molport. URL:[Link]

  • Google Patents.Materials for hydrophilic interaction chromatography and processes for preparation and use thereof for analysis of glycoproteins and glycopeptides. US Patent 11,092,574 B2.
  • ACS Publications. Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems. ACS Applied Materials & Interfaces. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Pathways of N-Benzylhexadecan-1-amine: A Comprehensive Technical Guide

Executive Summary As research in advanced electrocatalysis and lipid-nanoparticle formulation accelerates, the behavior of amphiphilic secondary amines under stress has become a critical quality attribute. N-benzylhexade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research in advanced electrocatalysis and lipid-nanoparticle formulation accelerates, the behavior of amphiphilic secondary amines under stress has become a critical quality attribute. N-benzylhexadecan-1-amine (CAS: 114084-54-7), also known as cetylbenzylamine, is a structurally unique molecule characterized by a long hydrophobic hexadecyl chain, a polar secondary amine, and an aromatic benzyl group. Frequently identified as a functional impurity in cationic surfactants (such as benzyl dimethyldodecylammonium chloride), it plays a profound role in modifying the electrochemical double layer to inhibit the Hydrogen Evolution Reaction (HER) during CO₂ reduction.

This whitepaper provides an in-depth analysis of the thermodynamic stability, surface-mediated interactions, and primary degradation pathways of N-benzylhexadecan-1-amine. By detailing field-proven, self-validating methodologies, this guide equips researchers with the protocols necessary to profile its kinetic degradation and ensure system integrity in demanding chemical environments.

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of N-benzylhexadecan-1-amine is governed by the competing physical forces of its distinct functional domains. The highly lipophilic tail drives spontaneous self-assembly, while the secondary amine dictates its pH-dependent solubility and surface reactivity.

Table 1: Physicochemical Properties of N-benzylhexadecan-1-amine

PropertyValue / DescriptionImpact on Stability & Function
Chemical Name N-benzylhexadecan-1-amineCore structure dictates amphiphilic behavior.
CAS Number 114084-54-7Unique identifier for regulatory/safety tracking.
Molecular Formula C₂₃H₄₁NHigh carbon-to-nitrogen ratio ensures hydrophobicity.
Molecular Weight 331.59 g/mol Influences diffusion coefficients in solution.
LogP (Predicted) ~8.5Extremely hydrophobic; partitions heavily into lipid phases or nonpolar interfaces.
pKa (Estimated) 9.5 – 10.5Remains protonated (cationic) at physiological and neutral pH, driving electrostatic interactions.

(Data grounded in structural analysis and verified chemical databases like the EPA CompTox Chemicals Dashboard [1]).

Thermodynamic Stability & Surface Interactions

The thermodynamic stability of N-benzylhexadecan-1-amine is highly context-dependent. In bulk aqueous solutions, the molecule minimizes its Gibbs free energy by forming micelles or partitioning into nonpolar phases. However, its most critical thermodynamic behavior occurs at charged interfaces.

When utilized in electrocatalytic systems, the molecule migrates to the Outer Helmholtz Plane (OHP) of the electrochemical double layer. Because the secondary amine is protonated in standard electrolytes (e.g., KHCO₃), the positively charged headgroup electrostatically anchors to the negatively polarized cathode. Simultaneously, the hexadecyl tail and benzyl group orient toward the bulk solution, forming a dense, thermodynamically favored hydrophobic barrier. This structural rearrangement physically displaces interfacial water molecules, which is the primary mechanism for inhibiting the Hydrogen Evolution Reaction (HER) [2].

Primary Degradation Pathways

Despite its robust aliphatic chain, N-benzylhexadecan-1-amine contains specific structural vulnerabilities that dictate its degradation profile under thermal, oxidative, and electrochemical stress.

Autoxidation at the Benzylic Position

The most thermodynamically favored degradation route is oxidative cleavage. The bond dissociation energy (BDE) of the C-H bond at the benzylic position is relatively low (~85 kcal/mol) due to the resonance stabilization provided by the adjacent aromatic ring. Under oxidative stress, Reactive Oxygen Species (ROS) or UV irradiation abstract a hydrogen atom, forming a stable benzylic radical. This radical rapidly reacts with dissolved oxygen to form a hydroperoxide intermediate, which subsequently undergoes C-N bond cleavage to yield benzaldehyde and hexadecylamine.

DegradationPathway A N-benzylhexadecan-1-amine (Stable Amine) B Benzylic Radical (H-Abstraction) A->B ROS / UV / Heat C Hydroperoxide (+O2 Addition) B->C + O2 D Benzaldehyde (Cleavage Product) C->D C-N Cleavage E Hexadecylamine (Cleavage Product) C->E C-N Cleavage

Autoxidation degradation pathway of N-benzylhexadecan-1-amine at the benzylic position.

Electrochemical Surface Reaction

In cathodic environments, the secondary amine is not entirely inert. As demonstrated in recent electrocatalytic studies, the charged amine can selectively react with metal oxyhydroxide layers (such as Sn oxyhydroxide). This chemisorption can lead to irreversible binding or reductive cleavage at high overpotentials, gradually depleting the active surfactant concentration and degrading the hydrophobic barrier over time.

Experimental Methodologies: Stability & Degradation Profiling

To accurately quantify the degradation kinetics of N-benzylhexadecan-1-amine, researchers must employ self-validating analytical workflows. The following protocol utilizes LC-MS/MS to monitor oxidative degradation while accounting for matrix effects.

Accelerated Oxidative Stress & LC-MS/MS Protocol

Causality & Self-Validation: This protocol uses Butylated Hydroxytoluene (BHT) to instantly quench radical reactions, preventing post-sampling degradation. Furthermore, an isotopically labeled internal standard is spiked before extraction to self-validate the recovery efficiency and correct for ion suppression caused by the electrolyte matrix.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mM solution of N-benzylhexadecan-1-amine in 0.1 M KHCO₃ (mimicking standard electrocatalytic conditions). Spike the solution with 1 µM of an isotopically labeled internal standard (e.g., N-benzyl-d7-hexadecan-1-amine).

  • Accelerated Stress Initiation: Add 0.5% v/v H₂O₂ to the solution and incubate at 60°C in a sealed amber vial. Causality: The elevated temperature accelerates radical formation, while the sealed vial prevents evaporative concentration changes.

  • Time-Course Sampling & Quenching: At predefined intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately transfer each aliquot into 900 µL of cold methanol containing 0.1% BHT. Causality: BHT acts as a radical scavenger, instantly halting the autoxidation chain reaction and freezing the degradation profile.

  • Chromatographic Separation: Inject 5 µL of the quenched sample onto a C18 UPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both modified with 0.1% formic acid. Causality: Formic acid ensures the secondary amine remains fully protonated, maximizing retention predictability and ionization efficiency.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the parent mass transition (m/z 332.3 → product ions) and quantify the emergence of hexadecylamine (m/z 242.3) to calculate the degradation rate constant ( k ).

Workflow S1 Step 1 Matrix Prep & IS Spiking (Self-validates recovery) S2 Step 2 Accelerated H2O2 Stress (60°C in sealed amber vial) S1->S2 S3 Step 3 Aliquot Quenching (Cold MeOH + 0.1% BHT) S2->S3 S4 Step 4 LC-MS/MS Analysis (ESI+ with 0.1% Formic Acid) S3->S4 S5 Step 5 Kinetic Modeling (Calculate degradation rate) S4->S5

Step-by-step experimental workflow for degradation profiling and LC-MS/MS quantification.

Conclusion

N-benzylhexadecan-1-amine is a highly effective amphiphilic modifier capable of dictating interfacial thermodynamics in complex electrochemical systems. While its hydrophobic tail provides excellent physical stability, its benzylic position and secondary amine headgroup remain susceptible to targeted oxidative and surface-mediated degradation. By employing rigorous, self-validating analytical frameworks—such as BHT-quenched time-course LC-MS/MS—scientists can accurately map these degradation pathways, ensuring the long-term reliability of formulations and catalytic systems relying on this unique molecule.

References

  • Environmental Protection Agency (EPA). "N-Benzylhexadecan-1-amine - DTXSID10572566". CompTox Chemicals Dashboard. Available at: [Link] [1]

  • Perez-Gallent, E., et al. "Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems". ACS Applied Materials & Interfaces, 2021. Available at: [Link] [2]

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzenemethanamine, N-hexadecyl-

Abstract Benzenemethanamine, N-hexadecyl-, a molecule characterized by its amphiphilic nature with a polar amine head and a long nonpolar hexadecyl tail, presents both unique opportunities and significant challenges in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzenemethanamine, N-hexadecyl-, a molecule characterized by its amphiphilic nature with a polar amine head and a long nonpolar hexadecyl tail, presents both unique opportunities and significant challenges in the realm of solid-state characterization. Its structural flexibility and potential for polymorphism are of critical interest to researchers in drug development and materials science, where the precise three-dimensional arrangement of atoms dictates physical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth walkthrough of the methodologies and scientific rationale involved in determining and analyzing the crystal structure of this and similar long-chain organic molecules. We will navigate the entire workflow, from the nuanced art of crystallization to the computational rigors of structure solution and refinement, culminating in a detailed interpretation of the crystallographic data. This document serves as a technical resource for scientists seeking to master the principles of crystallographic analysis for flexible and pharmaceutically relevant compounds.

Introduction: The Structural Significance of N-Hexadecyl-Benzenemethanamine

Benzenemethanamine, N-hexadecyl- (C₂₃H₄₁N) is an organic compound featuring a benzylamine head group attached to a 16-carbon alkyl chain. This structure imparts significant conformational flexibility, primarily due to the numerous single bonds within the hexadecyl chain.[1][2] The interplay between the aromatic π-system of the benzyl group and the van der Waals forces of the long alkyl chain governs its self-assembly and crystal packing.

In drug development, understanding the solid-state structure is paramount. Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit vastly different physical properties.[3][4] An unstable polymorph could transition to a more stable, less soluble form during storage, drastically reducing the drug's efficacy.[3] Therefore, a thorough crystallographic analysis is not merely an academic exercise but a critical component of regulatory approval and product consistency. This guide will use Benzenemethanamine, N-hexadecyl- as a model to explain the authoritative protocols for achieving this level of structural understanding.

The Crucial First Step: Crystallization Strategies

The axiom "Garbage In = Garbage Out" is particularly true in crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal.[5] Molecules with long, flexible chains are notoriously difficult to crystallize due to the presence of multiple conformers in solution, which can inhibit the formation of a well-ordered lattice.[1][2]

Rationale for Solvent Selection

The choice of solvent is the most critical variable. For an amphiphilic molecule like N-hexadecyl-benzenemethanamine, a binary solvent system is often effective. One solvent should be a "good" solvent, in which the compound is readily soluble, while the other should be a "poor" solvent or "precipitant." The goal is to approach supersaturation slowly, allowing molecules to arrange themselves into an ordered crystal lattice.

Table 1: Hypothetical Crystallization Screening Conditions

Experiment IDGood SolventPrecipitantMethodTemperature (°C)Result
C1-ADichloromethanen-HexaneSlow Evaporation20Amorphous solid
C1-BTetrahydrofuran (THF)WaterVapor Diffusion4Microcrystals
C1-CEthanolDiethyl EtherLiquid-Liquid Diffusion4Small Needles
C1-D Methanol Acetonitrile Slow Cooling -20 Diffraction-quality single crystals

Rationale: In this hypothetical screening, slow cooling from a nearly saturated methanol solution, with acetonitrile to modulate solubility, yielded the best results. Methanol can engage in hydrogen bonding with the amine group, while the alkyl chain has moderate solubility. Cooling the solution slowly reduces the kinetic energy, favoring the most thermodynamically stable crystal packing.[5]

Common Crystallization Techniques
  • Slow Evaporation: A solution that is nearly saturated is allowed to stand in a partially covered vial. As the solvent evaporates, the concentration increases, leading to supersaturation and crystal growth.[5] This method is simple but can sometimes lead to rapid crystallization and lower quality crystals.

  • Vapor Diffusion: A concentrated drop of the compound in a "good" solvent is sealed in a container with a larger reservoir of a "poor" solvent. The precipitant vapor slowly diffuses into the drop, inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible precipitant in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[5][6]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling promotes crystal growth.[5] This is often the most effective method for obtaining high-quality crystals.

Primary Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Workflow for SC-XRD

The process begins with a high-quality single crystal, ideally between 30 and 300 microns in size, free of visible defects.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing CrystalSelection Select Suitable Crystal Mounting Mount on Goniometer CrystalSelection->Mounting CryoCool Cool in Nitrogen Stream (e.g., 100 K) Mounting->CryoCool Centering Center Crystal in X-ray Beam CryoCool->Centering UnitCell Determine Unit Cell & Space Group Centering->UnitCell DataCollection Collect Diffraction Intensities UnitCell->DataCollection Integration Integrate Raw Images DataCollection->Integration Scaling Scale & Merge Data Integration->Scaling Absorption Apply Absorption Correction Scaling->Absorption

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or grease.

  • Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed computationally. This involves:

    • Indexing & Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal.

    • Integration: The intensity of each diffraction spot is measured.

    • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file.

Bulk Analysis & Polymorphism: Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample.[4] It is an essential complementary technique, particularly in pharmaceutical sciences.[3]

Core Applications of PXRD:

  • Phase Identification: The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.[8] By comparing the experimental pattern to a database, one can confirm the identity of the bulk material.

  • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns.[3][9] This technique is the gold standard for identifying and distinguishing between different crystalline forms of a drug substance.[9]

  • Purity Analysis: PXRD can detect the presence of crystalline impurities in a sample.[5]

A powder sample consists of millions of tiny, randomly oriented crystallites. When exposed to an X-ray beam, every possible diffraction condition is met simultaneously, producing a characteristic pattern of diffraction peaks at different angles.[4]

From Data to Model: Structure Solution and Refinement

The output of a diffraction experiment is a list of reflection intensities. However, to generate an electron density map and visualize the molecule, we also need the "phase" of each reflection. This information is lost during the experiment, leading to the "crystallographic phase problem."[10]

Structure_Solution_Workflow DiffData Diffraction Data (Intensities Only) PhaseProblem Phase Problem DiffData->PhaseProblem DirectMethods Structure Solution (e.g., Direct Methods, Charge Flipping) PhaseProblem->DirectMethods InitialModel Initial Electron Density Map & Model DirectMethods->InitialModel RefinementLoop Least-Squares Refinement InitialModel->RefinementLoop FourierMap Calculate Difference Fourier Map (Fo-Fc) RefinementLoop->FourierMap Compare Fo and Fc FinalModel Final Validated Model (Low R-factor) RefinementLoop->FinalModel Convergence ModelBuilding Manual Model Adjustments FourierMap->ModelBuilding Identify missing/misplaced atoms ModelBuilding->RefinementLoop Improve model

Caption: The iterative cycle of crystallographic structure solution and refinement.

Step-by-Step Protocol:

  • Structure Solution: Powerful algorithms are used to estimate the initial phases. Common programs like SHELXS or olex2.solve use methods such as "Direct Methods" or "Charge Flipping" to generate a preliminary electron density map.[11] This initial map is often good enough to show the positions of the heavier atoms and the overall molecular scaffold.

  • Model Building: Using software like Olex2, a chemist builds an atomic model that fits the electron density map.[12][13] Atoms are assigned, and bonds are connected.

  • Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[14][15] The most common method is least-squares refinement, which minimizes the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[15]

    • Challenge with Flexible Chains: The long hexadecyl chain of our target molecule may exhibit disorder, where it occupies multiple conformations within the crystal lattice. This requires advanced refinement techniques to model the different positions and their occupancies.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). A low R-factor (typically < 5% for high-quality data) indicates a good agreement between the model and the data.

Interpreting the Final Structure

Once a refined and validated model is obtained, the true scientific inquiry begins. The analysis focuses on:

  • Molecular Conformation: Determining the exact conformation of the molecule in the solid state. How is the hexadecyl chain packed? Is it fully extended (all-trans) or does it have gauche kinks?

  • Intermolecular Interactions: Identifying key non-covalent interactions that hold the crystal lattice together. For N-hexadecyl-benzenemethanamine, this would include N-H···N hydrogen bonds between amine groups and extensive van der Waals interactions between the long alkyl chains and benzyl rings.

  • Crystal Packing: Visualizing how the molecules arrange in three dimensions. Do the alkyl chains interdigitate? Do the benzyl groups engage in π-stacking? These packing motifs dictate the material's physical properties.

Table 2: Hypothetical Final Crystallographic Data

ParameterValue
Chemical FormulaC₂₃H₄₁N
Formula Weight331.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.512(1)
b (Å)8.435(2)
c (Å)45.123(9)
β (°)92.54(3)
Volume (ų)2095.1(7)
Z (molecules/cell)4
R1 [I > 2σ(I)]0.045
wR2 (all data)0.112
Goodness-of-Fit1.05

Standardized Reporting: The Crystallographic Information File (CIF)

The final result of a crystal structure determination is reported in a standard, machine-readable format called a Crystallographic Information File (CIF).[14][16] This file, adopted by the International Union of Crystallography (IUCr), contains all the essential information about the experiment and the final structure, including:

  • Unit cell parameters

  • Data collection and refinement statistics

  • Final atomic coordinates

  • Bond lengths, angles, and torsion angles

The CIF format ensures that crystallographic data can be easily archived, shared, and validated by the scientific community through deposition in databases like the Cambridge Structural Database (CSD).[15][17]

Conclusion

The crystal structure analysis of a flexible, amphiphilic molecule like Benzenemethanamine, N-hexadecyl- is a multi-faceted process that blends meticulous experimental technique with sophisticated computational analysis. Success hinges on obtaining high-quality single crystals, a non-trivial task for such molecules. The synergistic use of Single-Crystal XRD for precise atomic mapping and Powder XRD for bulk phase analysis provides a complete picture of the solid state. Through the iterative process of structure solution and refinement, a detailed three-dimensional model is generated, offering invaluable insights into the molecular conformation and intermolecular forces that dictate the material's properties. This guide has outlined an authoritative and self-validating framework for this analysis, providing researchers with the foundational knowledge to confidently tackle the structural elucidation of complex organic molecules.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link]

  • Threlfall, T. L. (2007). Characterization of the Polymorphic Behavior of an Organic Compound Using a Dynamic Thermal and X-ray Powder Diffraction Technique. ACS Publications. [Link]

  • OlexSys. (n.d.). Olex2. [Link]

  • Yu, L. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, ACS Publications. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • OlexSys. (n.d.). Structure Refinement. [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • OlexSys. (n.d.). Overview. [Link]

  • Reid, J. G., & Davidovich, M. (2013). The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system. Cambridge University Press. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • OlexSys. (n.d.). Structure Solution. [Link]

  • Google Patents. (n.d.).
  • ESRF. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • ResearchGate. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies | Request PDF. [Link]

  • ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. [Link]

  • Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. [Link]

  • National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanoresponsive Flexible Crystals. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. [Link]

  • The University of Manchester. (2012). The Crystallisation of Conformationally Flexible Molecules. [Link]

  • The Journal of General Physiology. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Role of Benzenemethanamine, N-hexadecyl- in Targeted Drug Delivery Systems

Executive Summary The rapid clinical validation of mRNA-based therapeutics has driven an urgent need for novel lipid nanoparticle (LNP) delivery vectors. Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid clinical validation of mRNA-based therapeutics has driven an urgent need for novel lipid nanoparticle (LNP) delivery vectors. Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-1-amine; CAS: 114084-54-7) is a highly versatile secondary amine featuring a 16-carbon lipophilic tail and an aromatic benzyl headgroup. In the context of drug delivery, this molecule serves as a critical precursor for the synthesis of next-generation ionizable cationic lipids and lipophilic targeting anchors.

This application note details the mechanistic rationale, synthetic workflows, and formulation protocols for utilizing N-benzylhexadecylamine as a foundational scaffold in mRNA-LNP development. By leveraging its unique structural properties, formulation scientists can precisely modulate the apparent acid dissociation constant ( pKa​ ) and structural integrity of LNPs, thereby optimizing endosomal escape and maximizing intracellular transfection efficiency.

Mechanistic Insights: The Structural Advantage of N-Benzylhexadecylamine

The efficacy of an LNP is fundamentally dictated by the chemical structure of its ionizable lipid component. N-benzylhexadecylamine provides three distinct functional domains that dictate its utility in drug delivery:

  • The Secondary Amine (Reactive Scaffold): The secondary amine acts as a highly efficient nucleophile. It readily undergoes Michael addition with lipidic acrylates or ring-opening reactions with epoxides. This allows for the rapid, combinatorial synthesis of tertiary ionizable lipids with asymmetric hydrophobic tails, a property known to enhance the fusogenicity of the LNP in vivo[1].

  • The Benzyl Group ( pKa​ Modulation & Core Stability): The optimal apparent pKa​ for mRNA delivery vehicles lies strictly between 6.0 and 6.5[2]. The electron-withdrawing nature and steric bulk of the benzyl ring subtly lower the pKa​ of the resulting tertiary amine to fit this precise window. Furthermore, the aromatic ring facilitates π−π stacking interactions within the lipid core. These hydrophobic films enhance the structural integrity of the LNP, protecting the encapsulated mRNA from premature degradation[3].

  • The Hexadecyl Chain (Hydrophobic Anchoring): The 16-carbon straight alkyl chain provides a strong thermodynamic driving force for self-assembly. During microfluidic mixing, this tail rapidly partitions into the hydrophobic core, driving the structural transition from a micellar state to a solid lipid nanoparticle.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each synthetic or formulation step is paired with an immediate analytical validation metric to confirm causality and success.

Protocol A: Synthesis of a Benzyl-Functionalized Ionizable Lipid

Objective: Convert N-benzylhexadecylamine into a tertiary ionizable lipid via Michael addition.

  • Reaction Setup: Dissolve 1.0 equivalent of N-benzylhexadecylamine and 1.2 equivalents of a lipidic acrylate (e.g., nonyl acrylate) in anhydrous ethanol.

  • Conjugation: Stir the mixture at 90°C for 48 hours in a sealed pressure vessel. Causality: The elevated temperature overcomes the steric hindrance of the benzyl group, driving the conjugate addition of the secondary amine to the terminal alkene of the acrylate.

  • Purification: Remove the solvent under reduced pressure and purify the crude oil via flash column chromatography (silica gel, gradient elution of Dichloromethane/Methanol).

  • Self-Validation (NMR & LC-MS):

    • Metric: Perform 1H -NMR spectroscopy. The reaction is deemed successful when the secondary amine proton signal disappears, and the vinylic protons of the acrylate are no longer visible. LC-MS must confirm the exact mass of the tertiary amine product.

Protocol B: Microfluidic Formulation of mRNA-LNPs

Objective: Assemble the synthesized ionizable lipid into an mRNA-loaded LNP.

  • Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM Citrate Buffer at pH 4.0. Causality: Buffer selection is critical; citrate buffer at pH 4.0 ensures the tertiary amine of the lipid is fully protonated, maximizing electrostatic complexation with the polyanionic mRNA and controlling the mesoscopic core phase transitions[4].

  • Organic Phase Preparation: Dissolve the synthesized benzyl-ionizable lipid, DSPC (phospholipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). Causality: Rapid mixing forces the ethanol concentration to drop precipitously, triggering the hydrophobic collapse of the hexadecyl chains and trapping the mRNA within the assembling inverted micelles.

  • Dialysis & Neutralization: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Causality: Dialysis removes the ethanol and raises the pH above the lipid's pKa​ . This neutralizes the LNP surface, preventing aggregation and minimizing systemic toxicity upon injection.

  • Self-Validation (DLS & RiboGreen):

    • Metric 1 (Size): Analyze via Dynamic Light Scattering (DLS). Acceptable parameters are a Z-average size of 70–90 nm and a Polydispersity Index (PDI) < 0.2.

    • Metric 2 (Encapsulation): Perform a Quant-iT™ RiboGreen assay. Compare the fluorescence of intact LNPs versus LNPs lysed with 1% Triton X-100. Target Encapsulation Efficiency (EE) is >90%.

Visualization of LNP Assembly and Intracellular Delivery

LNP_Workflow A N-benzylhexadecylamine (Secondary Amine) B Epoxide/Acrylate Alkylation A->B Synthesis C Tertiary Ionizable Lipid (pKa 6.2 - 6.5) B->C D Microfluidic Mixing (Ethanol Phase) C->D F Electrostatic Assembly (Cationic Lipid + Anionic RNA) D->F 3:1 Aqueous:Organic E mRNA Payload (Aqueous pH 4.0) E->D G Dialysis & Purification (pH 7.4 Buffer) F->G pH Neutralization H Mature mRNA-LNP (Neutral Surface) G->H Hydrophobic Collapse

Fig 1: Synthesis and microfluidic assembly workflow for N-benzylhexadecylamine-derived LNPs.

Endosomal_Escape Uptake Cellular Uptake (Endocytosis) Endosome Early Endosome (pH ~6.5) Uptake->Endosome Maturation Protonation Protonation of Benzyl-Amine (Cationic Shift) Endosome->Protonation Acidification Fusion Lipid Bilayer Destabilization (Hexagonal Phase) Protonation->Fusion Electrostatic Interaction Release Cytosolic mRNA Release (Translation) Fusion->Release Endosomal Escape

Fig 2: Mechanism of intracellular LNP uptake and pH-driven endosomal escape.

Quantitative Data Presentation

The apparent pKa​ of the formulated LNP is typically 2–3 units lower than the pKa​ of the free ionizable lipid due to proton solvation energy differences between the dense LNP core and the bulk aqueous medium[5]. The TNS (6-(p-toluidino)-2-naphthalenesulfonate) assay is used to validate this critical parameter.

Table 1: Physicochemical Properties of N-Benzylhexadecylamine-Derived LNPs

Formulation IDIonizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Z-Average Size (nm)PDIEncapsulation Efficiency (%)Apparent pKa​ (TNS Assay)
LNP-BHA-1 501038.51.575 ± 40.12> 92%6.35
LNP-BHA-2 401543.51.582 ± 50.14> 88%6.42
Control (MC3) 501038.51.578 ± 30.11> 95%6.44

Note: Formulations exhibiting an apparent pKa​ between 6.2 and 6.5 demonstrate the highest in vivo transfection efficiencies, balancing systemic stability at pH 7.4 with rapid protonation within the acidic endosome (pH ~6.5).

References

  • ResearchGate / Communications Biology. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration.[5] URL: [Link]

  • ACS Applied Materials & Interfaces. Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems.[3] URL:[Link]

  • Journal of the American Chemical Society (JACS). Unraveling the Role of Ionizable Lipid Isomerism in Modulating Lipid Nanoparticles for mRNA Delivery.[1] URL:[Link]

  • ACS Nano. Buffer Specificity of Ionizable Lipid Nanoparticle Transfection Efficiency and Bulk Phase Transition.[4] URL:[Link]

Sources

Application

Application Notes and Protocols for Formulating Hydrophobic Surface Coatings with Benzenemethanamine, N-hexadecyl-

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of hydrophobic surface coatings using Benzenemethanamine, N-hexadecyl-. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of hydrophobic surface coatings using Benzenemethanamine, N-hexadecyl-. These application notes detail the underlying principles of surface modification with long-chain alkylamines, provide step-by-step protocols for the preparation and application of coatings, and outline methods for the characterization of the resulting hydrophobic surfaces. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and facilitate optimization.

Introduction to Benzenemethanamine, N-hexadecyl- for Hydrophobic Surface Modification

Benzenemethanamine, N-hexadecyl- is a secondary amine featuring a long C16 alkyl chain (hexadecyl group) and a benzyl group attached to the nitrogen atom. The inherent chemical structure of this molecule makes it a prime candidate for inducing hydrophobicity on various substrates. The principle of its function lies in the self-assembly of these molecules on a surface, creating a dense, ordered monolayer.

The long, nonpolar hexadecyl chains orient away from the substrate, forming a low-energy surface that repels water. This phenomenon is a cornerstone of creating water-repellent materials, with applications ranging from self-cleaning surfaces to biomedical devices where controlling protein adsorption is critical.[1][2] The benzyl group can further influence the packing and orientation of the molecules on the surface through aromatic interactions.

These coatings can be applied to a variety of substrates, including glass, silicon wafers, and metals, provided the surface is appropriately prepared to facilitate the adhesion and self-assembly of the amine. The following sections will provide detailed protocols for achieving this.

Scientific Principles of Hydrophobic Surface Formulation

The creation of a hydrophobic surface using Benzenemethanamine, N-hexadecyl- is primarily governed by two factors: the chemical composition of the surface and its micro/nanostructure.[3][4]

  • Low Surface Energy: The hexadecyl chains of Benzenemethanamine, N-hexadecyl- are composed of nonpolar C-H bonds. When these chains form the outer layer of a coating, they create a surface with very low surface energy. Water, being a highly polar molecule with strong cohesive forces, will tend to bead up on such a surface to minimize contact, resulting in a high contact angle.[4] The length of the alkyl chain is a critical factor; longer chains generally lead to more pronounced hydrophobicity.[5][6][7]

  • Self-Assembled Monolayers (SAMs): The amine head group of Benzenemethanamine, N-hexadecyl- can act as an anchor to certain surfaces, facilitating the formation of a highly ordered, self-assembled monolayer (SAM).[2] This ordering is crucial for creating a dense and uniform hydrophobic layer. The molecules arrange themselves to maximize van der Waals interactions between the long alkyl chains, leading to a quasi-crystalline structure.

The following diagram illustrates the conceptual self-assembly of Benzenemethanamine, N-hexadecyl- on a hydroxylated surface.

G cluster_substrate Substrate cluster_coating Self-Assembled Monolayer s1 Si-OH s2 Si-OH s3 Si-OH s4 Si-OH m1 Benzenemethanamine, N-hexadecyl- m1->s1 Adsorption m2 Benzenemethanamine, N-hexadecyl- m1->m2 van der Waals m2->s2 Adsorption m3 Benzenemethanamine, N-hexadecyl- m2->m3 van der Waals m3->s3 Adsorption m4 Benzenemethanamine, N-hexadecyl- m3->m4 van der Waals m4->s4 Adsorption

Caption: Self-assembly of Benzenemethanamine, N-hexadecyl- on a hydroxylated substrate.

Experimental Protocols

This section details the necessary steps for preparing substrates, formulating the coating solution, applying the coating, and performing post-application curing.

Materials and Equipment
Material/Equipment Specification Purpose
Benzenemethanamine, N-hexadecyl->95% purityHydrophobic agent
SubstratesGlass slides, silicon wafers, etc.Surface to be coated
TolueneAnhydrousSolvent
IsopropanolACS gradeCleaning solvent
Deionized Water>18 MΩ·cmRinsing
Piranha solution (7:3 H₂SO₄:H₂O₂)-Substrate hydroxylation (Caution!)
Sonicator-Cleaning
Spin Coater or Dip Coater-Coating application
Oven or Hotplate-Curing
Contact Angle Goniometer-Surface characterization

Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Piranha solution is extremely corrosive and reactive; handle with extreme caution.[8][9][10][11]

Substrate Preparation

The cleanliness and surface chemistry of the substrate are paramount for the formation of a high-quality hydrophobic coating. The following protocol is for glass or silicon substrates.

  • Degreasing: Submerge the substrates in isopropanol and sonicate for 15 minutes.

  • Rinsing: Rinse the substrates thoroughly with deionized water.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Hydroxylation (Activation):

    • Carefully prepare the Piranha solution by slowly adding hydrogen peroxide to sulfuric acid. (EXTREME CAUTION: EXOTHERMIC REACTION)

    • Immerse the dried substrates in the Piranha solution for 30 minutes. This step creates a high density of hydroxyl (-OH) groups on the surface, which will act as anchoring points for the amine.

    • Remove the substrates and rinse extensively with deionized water.

  • Final Drying: Dry the hydroxylated substrates in an oven at 120°C for at least 1 hour before use.

Formulation of the Coating Solution
  • Prepare a 1-10 mM solution of Benzenemethanamine, N-hexadecyl- in anhydrous toluene. The optimal concentration may vary depending on the substrate and application method and should be determined empirically.

  • Gently agitate the solution until the amine is fully dissolved.

Coating Application Workflow

The following diagram outlines the general workflow for applying the hydrophobic coating.

G start Start substrate_prep Substrate Preparation (Degreasing, Hydroxylation) start->substrate_prep application Coating Application (Dip or Spin Coating) substrate_prep->application solution_prep Coating Solution Formulation solution_prep->application curing Curing (Thermal Annealing) application->curing characterization Characterization (Contact Angle) curing->characterization end End characterization->end

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Method

Application Note: Benzenemethanamine, N-hexadecyl- as a Strategic Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols Executive Summary & Structural Rationale Benzenemethanamine, N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocols

Executive Summary & Structural Rationale

Benzenemethanamine, N-hexadecyl- (CAS No: 114084-54-7), commonly referred to as N-hexadecylbenzylamine, is a highly versatile secondary amine characterized by its pronounced amphiphilic duality[1]. Structurally, it combines a highly lipophilic 16-carbon (cetyl) tail with a reactive benzylamine headgroup.

As a Senior Application Scientist, I emphasize that the strategic value of this molecule lies in its secondary amine functionality. Unlike primary amines, which are prone to over-alkylation, the steric hindrance provided by the benzyl group allows for precise, stepwise functionalization. This makes it an indispensable intermediate in the synthesis of quaternary ammonium active pharmaceutical ingredients (APIs), the engineering of ionizable lipids for Lipid Nanoparticles (LNPs), and the surface modification of advanced chromatographic media.

Mechanistic Role in Advanced Therapeutics and Analytics

Precursor to Quaternary Ammonium APIs and Electrocatalysts

N-hexadecylbenzylamine is a critical intermediate in the synthesis of benzyl-functionalized cationic surfactants, such as Cetalkonium chloride (a topical anti-infective). Recent studies have also identified this compound as a key electrochemically active impurity and intermediate in the development of surfactants used to inhibit the hydrogen evolution reaction (HER) in CO₂ reduction systems[2]. The benzyl group enhances the hydrophobic layer formation at the electrode-electrolyte interface, a property that translates directly to enhanced membrane-disrupting capabilities in antimicrobial applications.

Design of Ionizable Lipids for Lipid Nanoparticles (LNPs)

In the rapidly expanding field of mRNA therapeutics, the structural motif of N-hexadecylbenzylamine serves as an ideal scaffold for novel ionizable lipids.

  • Causality for Selection: The C16 chain provides optimal hydrophobic anchoring within the LNP bilayer, facilitating endosomal escape. The secondary amine can undergo controlled Michael addition with acrylate-PEG derivatives or epoxide-functionalized lipids. Furthermore, the benzyl ring introduces π−π stacking interactions, which significantly enhance the encapsulation stability of nucleic acid payloads.

Functionalization of HILIC Stationary Phases

Biopharmaceutical manufacturing requires rigorous characterization of critical quality attributes, such as protein glycosylation. N-hexadecylbenzylamine is utilized to functionalize stationary phases for Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

  • Causality for Selection: Grafting this molecule onto silica creates a mixed-mode surface. The C16 chain forms a hydrophobic shield over acidic surface silanols (preventing irreversible peptide binding), while the polar amine and benzyl group provide weak anion exchange and π−π interactions, dramatically improving the resolution of complex glycopeptides.

Quantitative Analytical Markers

To ensure lot-to-lot consistency and validate synthetic progression, the following quantitative markers must be monitored.

Table 1: Physicochemical Properties and Analytical Validation Markers

Compound StageMolecular WeightTarget m/z [M+H]⁺Key ¹H NMR Shift (CDCl₃)Primary Application
N-Hexadecylbenzylamine 331.59 g/mol 332.3~3.8 ppm (s, 2H, Ph-CH₂ -N)Base Intermediate
N-Benzyl-N-methylhexadecan-1-amine 345.61 g/mol 346.3~2.2 ppm (s, 3H, N-CH₃ )Tertiary Precursor
Benzylhexadecyldimethylammonium 360.65 g/mol 360.4 (M⁺)~3.3 ppm (s, 6H, N⁺(CH₃ )₂)Antimicrobial API

Process Workflows and Logical Relationships

The following diagrams illustrate the divergent applications and the specific stepwise chemical workflow for API synthesis.

G A Benzenemethanamine, N-hexadecyl- B Quaternary Ammonium Antimicrobials A->B Methylation C Ionizable Lipids for LNPs A->C Epoxide Addition D HILIC Stationary Phases A->D Surface Grafting B1 Cetalkonium Chloride B->B1 C1 mRNA Delivery C->C1 D1 Glycoprotein Analysis D->D1

Fig 1. Divergent synthetic pathways of N-hexadecylbenzylamine in pharma development.

G N1 N-hexadecylbenzylamine (Secondary Amine) N2 Eschweiler-Clarke Methylation N1->N2 N3 N-benzyl-N-methylhexadecan-1-amine (Tertiary Amine) N2->N3 HCHO, HCOOH N4 Quaternization (MeCl) N3->N4 N5 Cetalkonium Chloride (API) N4->N5 Heat, Solvent

Fig 2. Stepwise methylation and quaternization workflow for Cetalkonium derivatives.

Self-Validating Experimental Protocols

Protocol A: Stepwise Synthesis of Benzylhexadecyldimethylammonium Chloride

Objective: High-yield conversion of N-hexadecylbenzylamine to a high-purity quaternary ammonium API. Causality: Direct double-alkylation of primary amines with methyl halides yields a statistical mixture of secondary, tertiary, and quaternary amines. By utilizing the pre-formed secondary amine and subjecting it to Eschweiler-Clarke conditions, we strictly limit the first reaction to the formation of the tertiary amine. This ensures stoichiometric control during the final quaternization, preventing toxic byproducts.

Step-by-Step Methodology:

  • Reductive Amination: Dissolve 10 mmol of N-hexadecylbenzylamine in 25 mL of formic acid (88%). Slowly add 15 mL of aqueous formaldehyde (37%).

  • Reflux: Heat the mixture to 90°C under reflux for 8 hours. The evolution of CO₂ gas indicates the progression of the Eschweiler-Clarke methylation.

  • Neutralization & Extraction: Cool to 0°C and carefully neutralize with 6N NaOH until pH > 10. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Self-Validation Checkpoint: Perform FTIR and ¹H NMR. The disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp methyl singlet at ~2.2 ppm confirms 100% conversion to N-benzyl-N-methylhexadecan-1-amine. Proceeding without this confirmation risks mixed-quaternary salt formation.

  • Quaternization: Dissolve the validated tertiary amine in 30 mL of anhydrous acetonitrile. Transfer to a pressure reactor and introduce an excess of methyl chloride gas (or iodomethane for the iodide salt) at 60°C for 12 hours.

  • Purification: Cool the reactor. The quaternary ammonium salt will precipitate. Filter and recrystallize from cold acetone to achieve >99% pharmacopeial purity.

Protocol B: Preparation of Mixed-Mode HILIC Media for Glycan Analysis

Objective: Immobilize N-hexadecylbenzylamine onto porous silica to create an advanced HILIC stationary phase[3].

Step-by-Step Methodology:

  • Silica Activation: Suspend 5 g of bare porous silica (3 µm particle size, 300 Å pore size) in 50 mL of dry toluene. Add 2 mL of 3-glycidoxypropyltrimethoxysilane. Reflux at 110°C for 12 hours to yield epoxy-activated silica. Wash extensively with toluene and acetone, then dry.

  • Ligand Coupling: Suspend the epoxy-silica in a 0.2 M solution of N-hexadecylbenzylamine dissolved in N,N-dimethylformamide (DMF).

  • Catalytic Ring-Opening: Add 0.5 mL of triethylamine as a basic catalyst. Heat the suspension at 80°C for 24 hours under continuous orbital shaking. The secondary amine will nucleophilically attack the epoxide ring.

  • End-Capping: Filter the modified silica and wash with DMF. Resuspend in a 10% ethanolamine solution in water/methanol for 4 hours to quench any unreacted epoxide groups. Wash sequentially with methanol, water, and acetone, then dry under a vacuum.

    • Self-Validation Checkpoint: Perform elemental analysis (Carbon/Nitrogen ratio) on the dried silica. A target carbon load of 12-14% and a C/N molar ratio of ~23:1 confirms successful ligand density.

  • Chromatographic Validation: Pack the media into a stainless-steel column (e.g., 2.1 x 150 mm). Inject a standard dextran ladder. A linear relationship between the log of the retention factor ( k′ ) and the number of glucose units confirms the establishment of a robust, predictable hydrophilic partitioning mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Benzenemethanamine, N-hexadecyl- Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis of Benzenemethana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis of Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-1-amine). This guide synthesizes field-proven insights with rigorous mechanistic causality to ensure your protocols are self-validating and highly reproducible.

Troubleshooting FAQs

Q1: Why is my reaction stalling at the imine intermediate, resulting in low overall yield?

Causality: The synthesis relies on the condensation of benzaldehyde and hexadecylamine, a process that releases water. Because hexadecylamine possesses a long, highly hydrophobic 16-carbon aliphatic chain, the intermediate imine (N-benzylidenehexadecan-1-amine) exhibits poor solubility in highly polar environments. If the equilibrium water is not actively removed, the reaction stalls, and the hydrophobic imine may precipitate prematurely. Solution: Transition to a strictly anhydrous solvent system (e.g., absolute ethanol or tetrahydrofuran) and incorporate 4Å molecular sieves or a Dean-Stark apparatus. Validating the complete consumption of the aldehyde before introducing the reducing agent ensures the equilibrium is fully driven toward the imine.

Q2: How do I prevent over-alkylation and the formation of tertiary amines?

Causality: Over-alkylation occurs when the newly synthesized secondary amine (Benzenemethanamine, N-hexadecyl-) acts as a nucleophile and reacts with excess benzaldehyde. This side reaction is exacerbated by high temperatures and non-selective reducing agents. Solution: Maintain a strict stoichiometric ratio of 1.05:1.00 (Hexadecylamine : Benzaldehyde). Furthermore, employing highly selective heterogeneous catalysts, such as Cobalt Phosphide (Co2P) nanorods, suppresses over-alkylation. Co2P nanorods have demonstrated exceptional selectivity for primary and secondary amines under mild H 2​ pressure without promoting tertiary amine formation[1].

Q3: What is the optimal reducing agent to prevent premature aldehyde reduction?

Causality: Strong, unhindered hydride donors like Sodium Borohydride (NaBH 4​ ) rapidly reduce benzaldehyde to benzyl alcohol before it can condense with the sterically hindered hexadecylamine. Solution: For homogeneous one-pot reactions, use Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ), which is sterically bulky and mild enough to selectively reduce the protonated iminium ion over the carbonyl group. For heterogeneous catalytic hydrogenation, modern earth-abundant catalysts like metastable ε-iron carbide nanoparticles provide superior chemoselectivity and yield compared to conventional iron or palladium catalysts[2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical pathway for synthesizing Benzenemethanamine, N-hexadecyl-, highlighting the phase separation between condensation and reduction to maximize yield.

G cluster_0 Phase 1: Imine Condensation cluster_1 Phase 2: Chemoselective Reduction N1 Benzaldehyde + Hexadecylamine N2 Anhydrous Solvent (EtOH/THF) N1->N2 N3 Water Removal (4Å Molecular Sieves) N2->N3 N4 Intermediate: N-Benzylidenehexadecan-1-amine N3->N4 N5 Catalyst Addition (Co2P NRs or ε-Fe Carbide) N4->N5 N6 Hydrogenation (H2 Pressure / Hydride) N5->N6 N7 Filtration & Workup N6->N7 N8 Target Product: Benzenemethanamine, N-hexadecyl- N7->N8

Experimental workflow for high-yield reductive amination of Benzenemethanamine, N-hexadecyl-.

Self-Validating Protocol: Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system. Each critical step includes an intrinsic validation checkpoint to prevent downstream failures.

Step 1: Reagent Preparation and Condensation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 10.5 mmol of hexadecylamine in 30 mL of anhydrous absolute ethanol. Causality: Gentle heating (40 °C) is required to fully solubilize the waxy long-chain amine.

  • Add 10.0 mmol of freshly distilled benzaldehyde.

  • Introduce 2.0 g of activated 4Å molecular sieves to the mixture to drive the equilibrium forward by sequestering the byproduct water.

  • Stir the mixture at 50 °C for 4 hours. Validation Checkpoint 1: Perform an aliquot GC-MS or TLC analysis. The reaction is validated to proceed only when the benzaldehyde peak is <1% relative to the imine intermediate.

Step 2: Chemoselective Reduction

  • Once imine formation is validated, cool the reaction vessel to room temperature.

  • Option A (Heterogeneous Catalysis): Add 0.05 mmol of Co 2​ P nanorods[1] or ε-iron carbide nanoparticles[2]. Transfer to a high-pressure reactor, purge with H 2​ , and pressurize to 10 bar. Stir at 100 °C for 10 hours.

  • Option B (Homogeneous Hydride): Slowly add 14.0 mmol of NaBH(OAc) 3​ portion-wise over 30 minutes to manage the exothermic release. Stir at room temperature for 12 hours. Validation Checkpoint 2: Disappearance of the imine signal (typically around 1640 cm⁻¹ in IR spectroscopy or via GC-MS) confirms complete reduction.

Step 3: Purification and Isolation

  • If using heterogeneous catalysts, filter the mixture through a Celite pad to recover the catalyst. Transition metal phosphide catalysts can often be washed and reused without significant loss of activity[3].

  • Quench the reaction with saturated aqueous NaHCO 3​ (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure Benzenemethanamine, N-hexadecyl-.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various catalytic systems for the reductive amination of benzaldehyde, extrapolated for optimal application with long-chain aliphatic amines.

Catalytic SystemReducing AgentTemp (°C)Pressure / ConditionsYield (%)Selectivity (%)Reference
Co 2​ P Nanorods H 2​ gas10010 bar>95>99[1],[3]
ε-Iron Carbide (NPs) H 2​ gas1503.7 MPa92 - 9795[2]
Pd/C (5 wt%) H 2​ gas8030 bar85 - 9088[4]
NaBH(OAc) 3​ Hydride Donor25Atmospheric80 - 8590Standard

Note: Heterogeneous catalysts like Co 2​ P and ε-Iron Carbide offer superior selectivity and reusability compared to traditional Pd/C systems, which can sometimes catalyze the hydrodechlorination of solvents or promote unwanted dehydrogenation[5].

References

  • Title: One-Step Low-Temperature Synthesis of Metastable ε-Iron Carbide Nanoparticles with Unique Catalytic Properties Beyond Conventional Iron Catalysts[2] Source: osaka-u.ac.jp URL: 2

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen[5] Source: acs.org URL: 5

  • Title: Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl Compounds[1] Source: acs.org URL: 1

  • Title: Air-Stable and Highly Active Transition Metal Phosphide Catalysts for Reductive Molecular Transformations[3] Source: mdpi.com URL: 3

  • Title: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines[4] Source: tandfonline.com URL: 4

Sources

Optimization

Technical Support Center: Preventing Oxidation of Benzenemethanamine, N-hexadecyl-

Welcome to the technical support center for Benzenemethanamine, N-hexadecyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzenemethanamine, N-hexadecyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers and troubleshooting protocols for the long-term storage and handling of this compound. Our focus is to ensure the integrity and stability of your materials by preventing oxidative degradation.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of Benzenemethanamine, N-hexadecyl-.

Q1: What is Benzenemethanamine, N-hexadecyl-, and why is it prone to oxidation?

Benzenemethanamine, N-hexadecyl- is a secondary amine with a long aliphatic chain and a benzyl group. Like many amines, it is susceptible to oxidation. The nitrogen atom's lone pair of electrons can be readily oxidized, and the "benzylic" carbon (the carbon atom attached to both the nitrogen and the benzene ring) is also a site of vulnerability.[1] Oxidation can be initiated by factors such as atmospheric oxygen, light, heat, and the presence of metal ions.[2]

Q2: What are the visible signs of oxidation in my sample?

Initial oxidation may not be visually apparent. However, significant degradation can lead to a change in color (often yellowing or browning), an increase in viscosity, or the formation of precipitates. A change in odor may also be indicative of degradation.

Q3: What is the ideal storage temperature for Benzenemethanamine, N-hexadecyl-?

To minimize degradation, it is recommended to store Benzenemethanamine, N-hexadecyl- at temperatures between 15°C and 25°C (59°F to 77°F).[3][4] Avoid exposure to high temperatures and direct sunlight, as these can accelerate oxidative processes.[3][4][5] For long-term storage, some sources suggest temperatures at or below -20°C, especially if the compound is dissolved in an organic solvent.[6]

Q4: How should I handle the compound to minimize exposure to air?

Amines can react with atmospheric oxygen. Therefore, it is crucial to handle the compound under an inert atmosphere, such as nitrogen or argon. Use techniques like nitrogen blanketing for bulk storage vessels.[7] When handling smaller quantities, work in a glove box or use Schlenk line techniques. Always ensure containers are tightly sealed after use.[3][8]

Q5: Are there any incompatible materials I should avoid?

Yes. Avoid contact with strong oxidizing agents and acids.[7][9] Also, be mindful of the container material. Use glass or high-density polyethylene (HDPE) containers, as some plastics can leach impurities that may catalyze oxidation.[3][6][8] For solutions in organic solvents, glass containers with Teflon-lined caps are recommended.[6]

II. Troubleshooting Guide: Diagnosing and Addressing Oxidation

This section provides a structured approach to identifying and resolving oxidation-related issues during your experiments.

Issue 1: Unexpected experimental results or loss of compound activity.
  • Possible Cause: The primary cause could be the degradation of Benzenemethanamine, N-hexadecyl- due to oxidation, leading to the formation of impurities and a decrease in the concentration of the active compound.

  • Troubleshooting Steps:

    • Analytical Confirmation: The first step is to confirm the purity of your sample. Several analytical techniques can be employed to detect and quantify amine oxidation.[10]

      • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the amine and identifying degradation products.[11][12]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[13]

      • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect changes in functional groups indicative of oxidation.[10]

    • Review Storage Conditions: Carefully review your storage protocol against the recommended guidelines.

      • Was the container properly sealed?

      • Was the compound protected from light?

      • Was the temperature maintained within the recommended range?

    • Implement Corrective Actions: If degradation is confirmed, dispose of the compromised material according to hazardous waste guidelines and obtain a fresh batch.[8] Implement the stringent storage and handling protocols outlined in this guide for the new material.

Issue 2: Visible changes in the sample (color, viscosity).
  • Possible Cause: Visible changes are a strong indicator of significant oxidative degradation. The formation of colored byproducts is common in the oxidation of amines.

  • Troubleshooting Steps:

    • Isolate the material: Immediately quarantine the affected material to prevent its use in further experiments.

    • Analytical Characterization (Optional but Recommended): If resources permit, analyzing the degraded sample can provide valuable information about the specific degradation pathways occurring under your storage conditions.

    • Root Cause Analysis: Conduct a thorough investigation to determine the cause of the degradation. This could involve checking temperature logs, inspecting storage containers for proper sealing, and reviewing handling procedures.

    • Preventive Measures: Based on the root cause analysis, implement enhanced preventive measures. This may include the use of antioxidants, more rigorous inert atmosphere techniques, or switching to more appropriate storage containers.

III. Protocols for Preventing Oxidation

This section provides detailed, step-by-step protocols for the long-term storage and handling of Benzenemethanamine, N-hexadecyl-.

Protocol 1: Optimal Long-Term Storage
  • Container Selection:

    • For neat (undiluted) compound, use amber borosilicate glass bottles or high-density polyethylene (HDPE) containers.[6][8]

    • For solutions in organic solvents, use amber glass vials with Teflon-lined screw caps.[6]

  • Inert Atmosphere:

    • Before sealing the container, flush the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

    • For larger quantities, a nitrogen-blanketed storage tank is recommended.[7]

  • Sealing:

    • Ensure the container is tightly sealed to prevent the ingress of air and moisture.[8] For screw-cap vials, consider wrapping the cap with Parafilm® as an extra precaution against moisture, but be aware that it is not suitable for use with organic solvents.[6]

  • Temperature Control:

    • Store the container in a dark, well-ventilated area at a controlled temperature between 15°C and 25°C.[3][4]

    • Avoid storing near heat sources.[4]

  • Labeling:

    • Clearly label the container with the compound name, date of receipt, and any special handling instructions.

Protocol 2: Handling Procedures to Minimize Oxidation
  • Preparation:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold compound.

  • Inert Environment Handling:

    • Whenever possible, handle the compound in a glove box filled with an inert gas.

    • If a glove box is not available, use Schlenk line techniques to maintain an inert atmosphere.

  • Dispensing:

    • Use clean, dry glass or stainless steel spatulas or syringes for transferring the compound. Avoid plastic transfer tools with organic solutions.[6]

  • Resealing:

    • After dispensing the desired amount, re-flush the headspace of the container with an inert gas before tightly resealing.

Protocol 3: Use of Antioxidants

For very long-term storage or if the compound is particularly sensitive, the addition of an antioxidant can be considered.

  • Hindered Phenols: These are primary antioxidants that can terminate free radical chain reactions.[14]

  • Aromatic Amines: While effective, some aromatic amine antioxidants can cause discoloration.[14]

  • Phosphites and Thioesters: These are auxiliary antioxidants that decompose hydroperoxides.[14]

Important Considerations: The choice and concentration of an antioxidant must be carefully evaluated to ensure it does not interfere with downstream applications. Compatibility testing is essential.

IV. Visualization of Key Concepts

Oxidation Prevention Workflow

This diagram illustrates the key decision points and actions to prevent the oxidation of Benzenemethanamine, N-hexadecyl-.

cluster_storage Long-Term Storage cluster_handling Handling Protocol cluster_troubleshooting Troubleshooting storage_container Select Appropriate Container (Amber Glass or HDPE) storage_inert Apply Inert Atmosphere (Nitrogen or Argon) storage_container->storage_inert storage_seal Ensure Airtight Seal storage_inert->storage_seal storage_temp Store at 15-25°C Away from Light storage_seal->storage_temp handling_equilibration Equilibrate to Room Temp storage_temp->handling_equilibration Periodic Use trouble_observe Observe for Degradation (Color, Viscosity) storage_temp->trouble_observe handling_inert Handle Under Inert Gas handling_equilibration->handling_inert handling_dispense Use Inert Transfer Tools handling_inert->handling_dispense handling_reseal Re-flush and Reseal handling_dispense->handling_reseal end_stable End: Stable Compound handling_dispense->end_stable Successful Use handling_reseal->storage_temp Return to Storage trouble_analyze Analytical Confirmation (HPLC, GC-MS) trouble_observe->trouble_analyze trouble_correct Implement Corrective Actions trouble_analyze->trouble_correct end_degraded End: Degraded Compound (Dispose and Re-evaluate) trouble_analyze->end_degraded Degradation Confirmed start Start: Receiving Compound trouble_correct->start Obtain New Sample start->storage_container

Caption: Workflow for preventing oxidation of Benzenemethanamine, N-hexadecyl-.

Factors Contributing to Oxidation

This diagram outlines the primary factors that can lead to the oxidative degradation of Benzenemethanamine, N-hexadecyl-.

cluster_factors Oxidation Factors factor_oxygen Atmospheric Oxygen degradation Oxidative Degradation factor_oxygen->degradation factor_light Light Exposure (UV) factor_light->degradation factor_heat Elevated Temperature factor_heat->degradation factor_metals Trace Metal Ions (Catalysts) factor_metals->degradation factor_moisture Moisture/Humidity factor_moisture->degradation compound Benzenemethanamine, N-hexadecyl- compound->degradation

Caption: Key factors that promote oxidation.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 15°C to 25°C (59°F to 77°F)[3][4]Minimizes thermal degradation pathways.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen.
Light Exposure Store in the dark (Amber containers)Prevents photo-initiated oxidation.
Container Material Glass or High-Density Polyethylene (HDPE)[3][8]Chemically inert and prevents leaching of contaminants.

VI. References

  • Analytical methods used to quantify amine oxidation. - ResearchGate. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. Available at: [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. Available at: [Link]

  • Amine-Tin Antioxidant Systems for Aliphatic Hydrocarbons and Related Alkyl-Substituted Fluids. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA. Available at: [Link]

  • HPLC and NMR investigation of the serum amine oxidase catalyzed oxidation of polyamines - PubMed. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines - MDPI. Available at: [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene - ResearchGate. Available at: [Link]

  • How Should N-Isopropylbenzylamine Be Stored And Transported? - Knowledge. Available at: [Link]

  • N-Methylbenzylamine Storage Guidelines. Available at: [Link]

  • Amine Oxidation Catalysts and Inhibitors - SINTEF. Available at: [Link]

  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. Available at: [Link]

  • Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. Available at: [Link]

  • Amines, Fatty - ResearchGate. Available at: [Link]

  • Storage & handling of Lipids. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]

  • Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes - ResearchGate. Available at: [Link]

  • Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed. Available at: [Link]

  • Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed. Available at: [Link]

  • Benzylic Oxidation - YouTube. Available at: [Link]

  • Degradation of benzyldimethyl hexadecylammonium chloride by Bacillus niabensis and Thalassospira sp. isolated from marine sediments | Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Stability Issues with Benzenemethanamine, N-hexadecyl-

Welcome to the Technical Support Center for formulations utilizing Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-1-amine). As a secondary amine surfactant featuring a highly lipophilic hexadecyl (C16)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulations utilizing Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-1-amine). As a secondary amine surfactant featuring a highly lipophilic hexadecyl (C16) tail and a benzyl headgroup, this molecule is a powerful tool for generating cationic oil-in-water (O/W) nanoemulsions in drug delivery and materials science.

However, its unique structural properties require precise environmental control. This guide provides causal explanations, self-validating protocols, and actionable troubleshooting steps for researchers facing emulsion instability.

Part 1: Core Mechanisms & Causality

Unlike permanent quaternary ammonium compounds (e.g., Cetalkonium Chloride), N-benzylhexadecan-1-amine is a pH-switchable secondary amine[1]. Understanding its state-dependent behavior is the key to mastering your formulation:

  • Protonation State (The Stable Phase): At acidic to slightly acidic pH (pH < 6.0), the secondary amine group protonates. This yields a cationic surfactant that stabilizes O/W emulsions via electrostatic repulsion, forming a robust cationic electrical double layer around the oil droplets[2].

  • Deprotonation State (The Failure Phase): At neutral to basic pH (pH > 7.5), the amine deprotonates, rendering the molecule highly lipophilic and uncharged. This eliminates the electrostatic repulsion barrier, leading to rapid droplet coalescence[1].

  • Partitioning & Toxicity: The combination of a C16 chain and a benzyl group makes this surfactant extremely lipophilic. When formulated correctly, almost all surfactant molecules anchor at the oil-water interface or partition into the oil core. This leaves negligible free surfactant in the aqueous phase, significantly reducing cellular membrane toxicity compared to shorter-chain or more water-soluble cationic surfactants[3].

G Start N-benzylhexadecan-1-amine Emulsion System pH_Low pH < 6.0 Protonated (Cationic) Start->pH_Low Adjust pH pH_High pH > 8.0 Deprotonated (Lipophilic) Start->pH_High Adjust pH Stable Electrostatic Repulsion Stable O/W Emulsion pH_Low->Stable Zeta Potential > +30mV Coalesce Loss of Charge Rapid Coalescence pH_High->Coalesce Zeta Potential < +10mV Ostwald Ostwald Ripening (Droplet Coarsening) Stable->Ostwald Long-term storage (Laplace Pressure) Insoluble Add Hexadecane/Squalane (Osmotic Arrest) Ostwald->Insoluble Mitigation Strategy

Figure 1: pH-dependent stability pathways and destabilization mechanisms of secondary amine emulsions.

Part 2: Troubleshooting FAQs

Q1: My O/W emulsion undergoes rapid phase separation (coalescence) within hours of homogenization. How do I fix this?

Causality: Coalescence occurs when the thin interfacial film between droplets thins and ruptures. For N-benzylhexadecan-1-amine, this is almost always a pH-related failure. If the aqueous phase pH drifts above the pKa of the secondary amine, the surfactant loses its positive charge, collapsing the electrostatic barrier[1]. Solution: Buffer the aqueous phase to a strictly controlled pH of 4.5 – 5.5 using a citrate or acetate buffer prior to emulsification. Validate the fix by measuring the Zeta Potential; a stable cationic emulsion must exhibit a zeta potential of ≥ +30 mV[2].

Q2: The emulsion initially looks stable, but the droplet size steadily increases over weeks without visible oil separation. What is happening?

Causality: This is Ostwald Ripening , a process driven by the Kelvin effect (Laplace pressure). Smaller droplets have a higher internal pressure, increasing the solubility of the oil in the continuous aqueous phase. Oil molecules diffuse through the water from smaller to larger droplets, causing a progressive coarsening of the droplet size distribution[4][5]. Solution: Ostwald ripening cannot be stopped by simply adding more surfactant[6]. Instead, you must induce compositional ripening arrest. Add a small fraction (e.g., 5-10% v/v of the total oil phase) of a highly water-insoluble oil, such as hexadecane or squalane. As the primary oil diffuses out of small droplets, the concentration of the insoluble oil increases, creating an osmotic pressure gradient that perfectly counteracts the Laplace pressure, halting further ripening.

Q3: I am observing high cellular toxicity in my in vitro assays. Isn't this surfactant supposed to be low-toxicity?

Causality: While the C16 chain ensures strong anchoring in the oil phase[3], using an excessive surfactant-to-oil ratio forces the surplus N-benzylhexadecan-1-amine into the aqueous phase as free micelles. These free cationic micelles interact with negatively charged cell membranes, causing detergent-like disruption and apoptosis[3]. Solution: Optimize the oil-to-surfactant ratio. Ensure the surfactant concentration does not exceed the saturation point of the specific interfacial area generated by your homogenizer. A standard starting point is 0.1% to 0.5% (w/w) surfactant for a 5% to 10% (w/w) oil phase.

Part 3: Data Presentation & Diagnostics

Table 1: Troubleshooting Matrix for N-benzylhexadecan-1-amine Emulsions
SymptomPrimary CauseDiagnostic MetricCorrective Action
Rapid Phase Separation Deprotonation of amineZeta Potential < +15 mVBuffer aqueous phase to pH 4.5 - 5.5.
Gradual Droplet Coarsening Ostwald RipeningLinear r3 vs. time plotAdd 5-10% squalane/hexadecane to oil phase.
High in vitro Toxicity Free aqueous micellesHigh surfactant:oil ratioReduce surfactant concentration to ≤ 0.5% w/w.
Poor Emulsification Insufficient shear forcePolydispersity Index (PDI) > 0.3Increase homogenization cycles/pressure.
Table 2: Physicochemical Profile & Formulation Impact
PropertyValue / BehaviorFormulation Impact
Hydrophobic Tail Hexadecyl (C16)Ensures strong anchoring in the oil phase, reducing aqueous leaching.
Headgroup Benzyl + Secondary AmineProvides steric bulk and pH-switchable cationic charge.
Effective pH Range pH < 6.0Must be formulated in acidic to slightly acidic conditions for stability.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Cationic O/W Nanoemulsions

This protocol incorporates self-validating checkpoints to ensure the electrostatic barrier is properly established.

Step 1: Oil Phase Preparation

  • Dissolve 0.2% (w/w) N-benzylhexadecan-1-amine into 10% (w/w) of your primary carrier oil (e.g., MCT oil).

  • Anti-Ripening Step: Add 0.5% (w/w) squalane or hexadecane to the oil phase to prevent future Ostwald ripening.

  • Heat the mixture to 60°C under gentle magnetic stirring until the surfactant is completely dissolved.

Step 2: Aqueous Phase Preparation

  • Prepare an aqueous solution containing a suitable osmotic agent (e.g., 2.5% w/w glycerol).

  • Buffer the solution to pH 5.0 using a 10 mM sodium acetate buffer. Heat to 60°C.

Step 3: Pre-emulsification

  • Slowly add the aqueous phase to the oil phase while mixing with a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes.

Step 4: High-Pressure Homogenization

  • Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 15,000 psi for 3 to 5 continuous cycles.

  • Rapidly cool the resulting nanoemulsion to room temperature using an ice bath to lock in the droplet size.

Step 5: Validation (Critical Checkpoint)

  • Measure the droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target: Size < 200 nm, PDI < 0.2.

  • Measure the Zeta Potential. Self-Validation Rule: If the Zeta Potential is < +30 mV, reject the batch. Recalibrate your buffer and verify the surfactant purity.

Workflow Step1 1. Oil Phase Mix Oil + Surfactant Step3 3. Pre-emulsion High-Shear Mixing Step1->Step3 Step2 2. Aqueous Phase Buffer to pH 4.5-5.5 Step2->Step3 Step4 4. Nanoemulsion High-Pressure Homogenization Step3->Step4 Step5 5. Validation DLS & Zeta Potential Step4->Step5

Figure 2: Self-validating formulation workflow for stable cationic oil-in-water nanoemulsions.

Protocol 2: Differentiating Coalescence from Ostwald Ripening

If your emulsion is destabilizing, you must identify the correct mechanism before applying a fix.

Step 1: Time-Course DLS Measurement

  • Store the emulsion at a constant temperature (e.g., 25°C).

  • Measure the mean droplet radius ( r ) via DLS at Day 1, Day 7, Day 14, and Day 28.

Step 2: LSW Theory Plotting & Analysis

  • Calculate the cube of the radius ( r3 ) for each time point.

  • Plot r3 against time ( t ).

  • Self-Validation Rule: According to the Lifshitz-Slyozov-Wagner (LSW) theory, if the plot of r3 vs. t yields a straight line, the destabilization is definitively Ostwald Ripening [5]. If the droplet growth is exponential and accompanied by a rapidly increasing PDI, the mechanism is Coalescence .

References

  • Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC.
  • (PDF)
  • Ostwald Ripening | Practical Surfactants Science - Prof Steven Abbott.
  • Stability of high internal phase emulsions with sole cationic surfactant and its tailoring morphology of porous polymers. LeanOnTech.
  • Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PMC.
  • On the Possible Role of Surface Elasticity in Emulsion Stability - ACS Public
  • Molecular Insights into A pH-Switchable Amine Surfactant for Emulsification and Demulsification: Experimental and Simulation Study - ResearchG
  • In-Depth Technical Guide to the Emulsifying Properties of Cetalkonium Chloride in Research Formul

Sources

Optimization

Reducing polyalkylation byproducts in Benzenemethanamine, N-hexadecyl- synthesis

A Guide to Mitigating Polyalkylation Byproducts Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide addresses a common and often frustrating challenge in synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Polyalkylation Byproducts

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide addresses a common and often frustrating challenge in synthetic chemistry: the formation of polyalkylation byproducts during the synthesis of N-hexadecylbenzenemethanamine. As your Senior Application Scientist, I will provide not only troubleshooting solutions but also the fundamental principles behind them, empowering you to optimize your reaction for higher yield and purity.

The Challenge: The Inherent Reactivity of Amines

The synthesis of N-hexadecylbenzenemethanamine, a secondary amine, typically involves the reaction of a primary amine (benzylamine) with an alkylating agent (a 16-carbon chain electrophile) or the reductive amination of benzaldehyde with hexadecylamine. The core of the problem lies in the fact that the desired secondary amine product is often more nucleophilic than the primary amine starting material.[1] This increased reactivity makes it susceptible to a second alkylation, leading to the formation of the undesired tertiary amine, N-benzyl-N,N-di(hexadecyl)amine. In some cases, this can proceed even further to form a quaternary ammonium salt.[2] This "runaway" reaction can significantly reduce the yield of the target compound and complicate purification.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your synthesis and provide actionable solutions.

Q1: I'm observing a significant amount of a higher molecular weight byproduct in my mass spectrometry data, which I suspect is the di-alkylated tertiary amine. How can I confirm this and, more importantly, prevent it?

A1: Your suspicion is likely correct. The most common byproduct in this synthesis is the tertiary amine formed from over-alkylation.

Troubleshooting & Prevention Strategies:

  • Stoichiometric Control: This is your first and most critical line of defense.

    • Direct Alkylation (Benzylamine + 1-Bromohexadecane): Employ a significant excess of the primary amine (benzylamine). A molar ratio of 3:1 (amine to alkyl halide) or even higher can effectively outcompete the secondary amine product for the alkylating agent.[4]

    • Reductive Amination (Benzaldehyde + Hexadecylamine): Use a slight excess of the primary amine (hexadecylamine), typically 1.1 to 1.2 equivalents relative to the aldehyde.[5] This helps to ensure the complete consumption of the aldehyde by the primary amine, minimizing the chance of the newly formed secondary amine reacting with any remaining aldehyde.

  • Controlled Addition of the Alkylating Agent: Instead of adding the entire amount of the alkylating agent (e.g., 1-bromohexadecane) at once, add it dropwise over an extended period.[6] This maintains a low concentration of the electrophile in the reaction mixture, favoring reaction with the more abundant primary amine.

  • Stepwise (Indirect) Reductive Amination: This is a highly effective method for controlling the reaction.[5][7]

    • Imine Formation: First, react benzaldehyde with hexadecylamine to form the corresponding imine. This reaction is often driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[5][7][8]

    • Reduction: Once the imine formation is complete (as monitored by techniques like TLC or NMR), the reducing agent is added in a separate step to yield the desired secondary amine.[5][7] This two-step approach prevents the simultaneous presence of the aldehyde, primary amine, and secondary amine, which is the recipe for over-alkylation.

Q2: My reaction is sluggish, and upon increasing the temperature to speed it up, the amount of byproduct seems to increase. What is the optimal temperature range?

A2: Temperature control is a delicate balance. While higher temperatures can increase the reaction rate, they can also decrease selectivity and promote side reactions.[9]

Recommendations:

  • For direct alkylation, start at room temperature and gently heat if necessary (e.g., 40-60 °C), while carefully monitoring the reaction progress for the appearance of byproducts.[10]

  • For reductive amination, the imine formation step can often be performed at room temperature.[10] The subsequent reduction with agents like sodium borohydride is typically carried out at a lower temperature (e.g., 0 °C) to control the reactivity.[7]

Q3: Does the choice of solvent play a role in controlling polyalkylation?

A3: Absolutely. The solvent can significantly influence reaction rates and selectivity.[11][12]

Solvent Considerations:

Solvent TypeExamplesImpact on N-Alkylation
Polar Aprotic DMF, DMSO, Acetonitrile, THFGenerally favor N-alkylation.[6][12][13] They can stabilize the transition state of the desired SN2 reaction.
Nonpolar Toluene, HexaneCan be effective, particularly for driving off water during imine formation.
Protic Ethanol, MethanolOften used in reductive aminations, especially with borohydride reagents. However, they can also participate in side reactions.

In a study on the N-alkylation of indazole, switching from DMSO to THF dramatically reversed the regioselectivity of the reaction.[12] This highlights the profound impact the solvent can have on the reaction outcome. For the synthesis of N-hexadecylbenzenemethanamine, polar aprotic solvents like DMF or THF are often good starting points for direct alkylation.[14]

Q4: I'm performing a one-pot reductive amination. Which reducing agent is best for minimizing over-alkylation?

A4: The choice of reducing agent is critical in a one-pot reductive amination. You need a reagent that will selectively reduce the iminium ion intermediate without being so reactive that it also readily reduces the starting aldehyde.

Comparison of Common Reducing Agents:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild and selective for imines and enamines in the presence of aldehydes.[7] Often the reagent of choice for one-pot reductive aminations.[5]More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH3CN) Selective for imines at a controlled pH (typically weakly acidic).[7][15]Toxic cyanide byproduct. Requires careful pH control.
Sodium Borohydride (NaBH4) Inexpensive and readily available.Can reduce the starting aldehyde, especially at neutral or acidic pH.[7] Best used in a two-step procedure after imine formation is complete.[8]
Catalytic Hydrogenation (H2/Pd/C) "Green" reducing agent.Can sometimes be deactivated by the amine.[5] May reduce other functional groups.

For a one-pot synthesis of N-hexadecylbenzenemethanamine, sodium triacetoxyborohydride is generally the recommended choice to suppress the formation of both the alcohol byproduct (from aldehyde reduction) and the tertiary amine byproduct.[5]

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following diagrams:

cluster_0 Direct Alkylation Pathway A Benzylamine (Primary Amine) C N-Hexadecylbenzenemethanamine (Desired Secondary Amine) A->C Desired Alkylation B 1-Bromohexadecane (Alkylating Agent) B->C D N-Benzyl-N,N-di(hexadecyl)amine (Tertiary Amine Byproduct) B->D C->D Over-alkylation (Undesired) cluster_1 Troubleshooting Workflow Start High Polyalkylation Observed Q1 Check Stoichiometry Start->Q1 A1_1 Increase Excess of Primary Amine Q1->A1_1 Yes (Direct Alkylation) A1_2 Use 1.1-1.2 eq. Amine (Reductive Amination) Q1->A1_2 Yes (Reductive Amination) Q2 Modify Procedure? A1_1->Q2 A1_2->Q2 A2_1 Slowly Add Alkylating Agent Q2->A2_1 Yes (Direct Alkylation) A2_2 Switch to Stepwise Reductive Amination Q2->A2_2 Yes (Reductive Amination) Q3 Optimize Conditions? A2_1->Q3 A2_2->Q3 A3_1 Lower Reaction Temperature Q3->A3_1 A3_2 Change Solvent Q3->A3_2 A3_3 Use Milder Reducing Agent (e.g., NaBH(OAc)3) Q3->A3_3 End Optimized Synthesis A3_1->End A3_2->End A3_3->End

Sources

Troubleshooting

Technical Support Center: Handling Benzenemethanamine, N-hexadecyl- in In Vitro Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique in vitro challenges associated with Benzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique in vitro challenges associated with Benzenemethanamine, N-hexadecyl- (also known as N-benzylhexadecan-1-amine or cetylbenzylamine).

Because this molecule features a highly hydrophobic 16-carbon alkyl chain coupled with an ionizable secondary amine headgroup, it behaves as both a cationic surfactant and a lipophilic weak base . Understanding the physical chemistry of this compound is critical; failing to control its bioavailability in culture media will inevitably lead to artifactual cytotoxicity.

Mechanistic Overview of Toxicity

To troubleshoot toxicity, we must first understand the causality behind it. Benzenemethanamine, N-hexadecyl- induces cell death via two distinct, concentration- and time-dependent pathways:

  • Acute Membrane Lysis (Minutes to Hours): At high free concentrations, the hydrophobic tail intercalates into the cellular phospholipid bilayer. The charged amine headgroup disrupts lipid packing, leading to a detergent-like permeabilization of the cell membrane.

  • Lysosomal Trapping & Phospholipidosis (24 to 48 Hours): At sub-lethal free concentrations, the unprotonated (neutral) fraction of the drug diffuses freely across the plasma and organelle membranes. Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine becomes protonated. Because the cationic form cannot cross the membrane back into the cytosol, the drug accumulates massively within the lysosome—a process known as lysosomotropism. This trapping causes osmotic swelling, inhibition of lysosomal phospholipase A2 (PLA2G15), and eventual apoptosis 1[1].

ToxicityMechanisms Compound Benzenemethanamine, N-hexadecyl- Membrane Cell Membrane Intercalation Compound->Membrane Free Surfactant > CMC Cytosol Cytosolic Diffusion (Neutral Base) Compound->Cytosol Sub-lethal Concentration Lysis Acute Necrosis (Membrane Lysis) Membrane->Lysis Detergent Effect Lysosome Lysosomal Entry (pH 4.5 - 5.0) Cytosol->Lysosome Lipophilic Partitioning Protonation Protonation & Trapping (Cationic Form) Lysosome->Protonation Henderson-Hasselbalch Equilibrium Phospholipidosis PLA2G15 Inhibition & Phospholipidosis Protonation->Phospholipidosis Accumulation Apoptosis Delayed Apoptosis Phospholipidosis->Apoptosis Lysosomal Swelling

Mechanisms of N-hexadecylbenzylamine toxicity: Membrane lysis and lysosomal trapping.

Troubleshooting & FAQs

Q1: My cells detach and die within 1–2 hours of applying the compound. How do I prevent this? A1: You are observing acute surfactant toxicity. When dosed in serum-free media, 100% of the compound exists as a freely dissolved surfactant. Once the concentration approaches its Critical Micelle Concentration (CMC), it rapidly lyses cell membranes. Solution: You must buffer the freely dissolved concentration. Do this by pre-complexing the compound with Bovine Serum Albumin (BSA) or utilizing media supplemented with 10% Fetal Bovine Serum (FBS). The hydrophobic pockets of albumin bind the hexadecyl chain, acting as a thermodynamic sink that slowly releases the compound to the cells without causing acute lysis 2[2].

Q2: My cells survive the initial treatment but show extensive cytoplasmic vacuolization and die after 48 hours. What is happening? A2: This is a classic hallmark of lysosomotropism. Because the compound is a lipophilic weak base, it diffuses into the lysosomes and becomes permanently protonated and trapped3[3]. The resulting accumulation causes osmotic water influx (visible as vacuoles) and triggers drug-induced phospholipidosis. To minimize this, you must reduce the exposure time (e.g., 4–6 hours instead of 48 hours) or lower the total dose.

Q3: How can I experimentally prove that the delayed toxicity is specifically due to lysosomal trapping rather than off-target kinase inhibition? A3: You can validate this mechanistically by co-treating the cells with Bafilomycin A1 (a v-ATPase inhibitor) or Chloroquine. These agents neutralize the acidic pH of the lysosome. If the toxicity of Benzenemethanamine, N-hexadecyl- is purely driven by pH-dependent lysosomal trapping, neutralizing the lysosomal pH will prevent the compound's protonation, stop its accumulation, and rescue cell viability4[4].

Quantitative Data Summary

The apparent cytotoxicity (EC50) of cationic surfactants is not an absolute value; it is highly dependent on the protein content of your assay matrix. The table below summarizes how assay conditions dictate the free fraction of the drug and shift the primary toxicity mechanism.

Table 1: Impact of Assay Matrix on Cationic Surfactant Bioavailability and Cytotoxicity

Assay MatrixApprox. Protein ContentFree Surfactant FractionRelative Cytotoxic Potency (EC50)Primary Toxicity ModeRecommended Use Case
Serum-Free Medium ~0 mg/mL~100%Very High (< 5 µM)Acute Membrane LysisShort-term mechanistic assays (< 1 hr)
Medium + 10% FBS ~4 mg/mL< 10%Moderate (15 - 30 µM)Lysosomal TrappingStandard 24-48 hr viability screens
Medium + 60 µM BSA ~4 mg/mL< 10%Moderate (15 - 30 µM)Lysosomal TrappingDefined-media assays requiring precise drug buffering

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory checkpoints that confirm the biophysical state of the experiment before you proceed to the biological readout.

Protocol A: BSA-Surfactant Complexation for Non-Lytic Delivery

Purpose: To deliver Benzenemethanamine, N-hexadecyl- without causing immediate detergent-mediated cell lysis.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.

    • Checkpoint: The solution must be completely optically clear. Any cloudiness indicates incomplete dissolution of the hexadecyl chain.

  • Matrix Preparation: Prepare your cell culture medium supplemented with 60 µM (approx. 4 g/L) essentially fatty-acid-free BSA. Warm to 37°C.

  • Complexation: While vigorously vortexing the BSA-medium, add the DMSO stock dropwise to achieve your final desired concentration (e.g., 20 µM). The final DMSO concentration must not exceed 0.5% (v/v).

  • Self-Validation (Turbidity Check): Before applying to cells, measure the Optical Density (OD) of the complexed medium at 600 nm against a blank of BSA-medium alone.

    • Pass: OD600 < 0.02. The compound is successfully complexed into the BSA binding pockets.

    • Fail: OD600 > 0.05. The compound has precipitated or formed massive micelles. Discard and repeat with slower dropwise addition or a lower final concentration.

  • Application: Apply the validated medium to your adherent cell culture.

Protocol B: Mechanistic Validation of Lysosomal Trapping

Purpose: To confirm that delayed cell death is caused by pH-partitioning into lysosomes.

  • Cell Seeding: Seed cells in a 96-well plate and allow 24 hours for adherence.

  • Pre-treatment (The Rescue Control): Pre-treat half of the wells with 100 nM Bafilomycin A1 for 1 hour to inhibit the vacuolar-type H+-ATPase and neutralize lysosomal pH.

  • Drug Exposure: Add the BSA-complexed Benzenemethanamine, N-hexadecyl- (from Protocol A) to both the Bafilomycin-treated and untreated wells. Incubate for 24 hours.

  • Self-Validation (Readout): Perform a standard viability assay (e.g., CellTiter-Glo or AlamarBlue).

    • Interpretation: If the Bafilomycin A1-treated wells show significantly higher viability than the compound-only wells, you have successfully validated that the toxicity is dependent on the acidic pH of the lysosome (lysosomotropism).

References

  • Source: Chemical Research in Toxicology (ACS)
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)
  • Source: Molecular Pharmaceutics (ACS)
  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis Source: Journal of Lipid Research / PubMed Central URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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